molecular formula C21H27NO B5059563 N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine

N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine

Cat. No.: B5059563
M. Wt: 309.4 g/mol
InChI Key: CMFWFWMWZVCPAC-UHFFFAOYSA-N
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Description

N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This particular compound features a benzyl group, a prop-2-enoxyphenyl group, and a butan-1-amine backbone, making it a tertiary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl chloride, 2-prop-2-enoxybenzaldehyde, and butan-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Benzyl chloride is reacted with 2-prop-2-enoxybenzaldehyde to form an intermediate, which is then reacted with butan-1-amine under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of new amine derivatives with different substituents.

Scientific Research Applications

N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(phenylprop-2-ynyl)prop-2-en-1-amine
  • N-Benzyl-2-methylpropan-1-amine hydrochloride
  • Benzenemethanamine, N-(3-phenyl-2-propyn-1-yl)-N-2-propen-1-yl

Uniqueness

N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-3-5-15-22(17-19-11-7-6-8-12-19)18-20-13-9-10-14-21(20)23-16-4-2/h4,6-14H,2-3,5,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFWFWMWZVCPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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